IPI-549

Beschreibung

Overview of IPI-549 as a Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitor

This compound, also known by the USAN eganelisib, is an investigational small molecule designed to selectively inhibit the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). wikipedia.orgontosight.aiaacrjournals.orgnewdrugapprovals.org PI3K enzymes are a family of signal-transducing enzymes involved in crucial cellular functions in both cancer and immunity. nih.gov The PI3K family is divided into different classes, with Class I comprising subclasses IA (PI3K-α, -β, and -δ) and IB (PI3K-γ). nih.gov While PI3K-α and -β are widely expressed, PI3K-δ is primarily found in lymphocytes, and PI3K-γ is predominantly expressed in myeloid cells. nih.gov

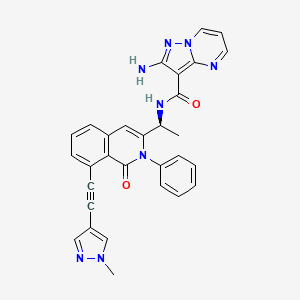

This compound is characterized by a pyrazolo[1,5-a]pyrimidine-3-carboxamide backbone. ontosight.ai It has demonstrated high selectivity for PI3Kγ, showing significantly lower inhibitory concentrations for PI3Kγ compared to other Class I PI3K isoforms and other kinases in preclinical studies. brieflands.comresearchgate.net This selective inhibition of PI3Kγ is central to its proposed mechanism of action in cancer immunotherapy. ontosight.ainewdrugapprovals.org

Evolution of Immunotherapy and the Niche for Myeloid Cell Targeting Agents

Cancer immunotherapy has evolved significantly, with approaches targeting T cell effector function, such as immune checkpoint inhibitors, demonstrating notable clinical success in a subset of patients. keystonesymposia.orgajmc.com However, the efficacy of these therapies is often limited by mechanisms of immune resistance within the tumor microenvironment (TME). discoveryontarget.comannualreports.com

Increasing evidence highlights the critical role of tumor-associated myeloid cells in modulating tumor growth, immunity, and response to treatment. keystonesymposia.orgdiscoveryontarget.combohrium.com These cells, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), tumor-associated neutrophils (TANs), and dendritic cells (DCs), can create an immunosuppressive environment that hinders effective anti-tumor immune responses. ajmc.comdiscoveryontarget.combohrium.comtandfonline.com While targeting T cells has been a major focus, the importance of addressing the immunosuppressive functions of myeloid cells has become increasingly clear. keystonesymposia.orgdiscoveryontarget.combohrium.com Targeting myeloid cells represents a complementary strategy to enhance anti-tumor immunity and potentially overcome resistance to existing immunotherapies. newdrugapprovals.orgdiscoveryontarget.combohrium.com

Rationale for Investigating this compound in the Tumor Microenvironment

The rationale for investigating this compound in the tumor microenvironment stems from the crucial role of PI3Kγ in myeloid cell function and the contribution of these cells to the immunosuppressive TME. ontosight.aikeystonesymposia.orgresearchgate.netaacrjournals.org PI3Kγ signaling in myeloid cells can promote their recruitment to tumors and maintain them in an immunosuppressive state, such as polarizing macrophages towards an M2-like, pro-tumor phenotype. newdrugapprovals.organnualreports.comaacrjournals.org This immunosuppressive environment can suppress the activity of anti-tumor T cells and facilitate tumor growth and progression. nih.govannualreports.combohrium.comaacrjournals.org

Preclinical studies have indicated that inhibiting PI3Kγ with this compound can restrict the recruitment of myeloid cells to solid tumors and promote a shift in TAMs towards a more immunostimulatory phenotype. aacrjournals.orgnih.govresearchgate.net By targeting PI3Kγ within these immune-suppressive myeloid cells, this compound aims to remodel the TME, reduce immunosuppression, and enhance anti-tumor immune responses. annualreports.comaacrjournals.orgclinicaltrialsarena.com This mechanism of action is distinct from checkpoint inhibitors that directly target T cell function, suggesting that this compound could offer a complementary approach to restoring anti-tumor immunity, particularly in combination with other immunotherapies. newdrugapprovals.orgbms.com Studies have shown that PI3Kγ inhibition can alleviate immune suppression mediated by MDSCs and regulatory T cells, which are key mediators of immune evasion within the TME. aacrjournals.orgmdpi.comresearchgate.net

Preclinical data supports the hypothesis that pharmacological inhibition of PI3Kγ in myeloid cells can alter the tumor-immune microenvironment, leading to enhanced anti-tumor T cell responses. aacrjournals.org This provides a strong scientific foundation for evaluating this compound as a potential immuno-oncology therapeutic, particularly in solid tumors where myeloid-mediated immunosuppression is prevalent. aacrjournals.orgasco.org

Data Table: Role of PI3Kγ in Myeloid Cells and TME

| Myeloid Cell Type | Role in TME | Influence of PI3Kγ Signaling | Impact of PI3Kγ Inhibition (this compound) |

| Macrophages (TAMs) | Promote tumor growth, suppress T cells (M2) | Promotes M2 polarization | Reprograms to M1 (anti-tumor) annualreports.com |

| MDSCs | Suppress T cell function, promote immune evasion | Promotes immunosuppression | Reduces T-cell suppressive function brieflands.com |

| Neutrophils | Can be pro- or anti-tumor; recruited to TME | Involved in migration nih.gov | Restricts recruitment researchgate.net |

Detailed Research Findings (Preclinical):

Preclinical studies demonstrated that this compound inhibited immune suppressive macrophages within the tumor microenvironment. newdrugapprovals.orgbms.com

this compound treatment in murine solid tumor models decreased tumor-associated myeloid cells in the immune suppressive microenvironment. newdrugapprovals.org

Treatment with this compound increased the number of intratumoral CD8+ T-cells, which are known to inhibit tumor growth. newdrugapprovals.org

In murine syngeneic models, this compound inhibited tumor growth through alteration of immune cells in the tumor microenvironment. nih.gov

Studies showed that this compound treatment led to a proinflammatory tumor microenvironment, characterized by increased frequency of circulating tumor-specific T cells, increased tumor-infiltrating CD8+ IFNγ+ T cells, and a reduced percentage of CD4+ Foxp3+ regulatory T cells. aacrjournals.org

this compound has shown dose-dependent, single-agent, anti-tumor activity in multiple solid tumor models, including murine models of lung, colon, and breast cancer. newdrugapprovals.org

Mice treated with this compound in combination with checkpoint inhibitors showed greater tumor growth inhibition than either treatment as a monotherapy. newdrugapprovals.org

Preclinical data suggests that this compound may enhance the effects of checkpoint inhibitors and potentially reverse tumor resistance to them by targeting immune cells and altering the immune-suppressive microenvironment. clinicaltrialsarena.combms.com

Detailed Research Findings (Clinical - Early Phase):

Initial results from a first-in-human study (MARIO-1, NCT02637531) of this compound as monotherapy and in combination with nivolumab in advanced solid tumors showed preliminary signs of clinical activity and immune modulation. aacrjournals.orgresearchgate.net

Patients' blood samples in early trials showed evidence of immune activation and reduced immune suppression, including up-regulation of IFN-γ-responsive factors and dose-dependent proliferation of exhausted PD1+ CD8+ T-cells. researchgate.net

An interim analysis of NCT02637531 reported favorable tolerability, early signs of clinical activity, and evidence of immune modulation. researchgate.net

A Phase I study of this compound in combination with nivolumab showed favorable tolerability and early signs of clinical activity in solid tumors, with observed upregulation of PD-L1 and CXCL9/10 and re-invigoration of exhausted PD1 + CD8 + CD45RA − T cells in blood samples, suggestive of immune activation and reduced immunosuppression. researchgate.net

this compound is currently in Phase 2 clinical evaluations, both as monotherapy or in combination with other agents. nih.gov A Phase 2 window of opportunity study (NCT03795610) is investigating this compound in patients with locally advanced Head and Neck Squamous Cell Carcinoma to assess macrophage phenotype switching in humans. mycancergenome.org

Eigenschaften

IUPAC Name |

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMALORDVCFWKV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336580 | |

| Record name | Eganelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693758-51-8 | |

| Record name | Eganelisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPI-549 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eganelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGANELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research and Mechanistic Insights of Ipi-549

Targeting PI3Kγ in Immunosuppressive Myeloid Cells

PI3Kγ signaling is particularly important for the function of myeloid cells, where it is downstream of G-protein coupled receptors (GPCRs) and RAS. nih.govnih.gov This isoform is highly expressed in myeloid cells and promotes their migration and the production of inflammatory mediators. nih.gov By selectively inhibiting PI3Kγ, IPI-549 aims to alter the function of immune-suppressive myeloid cells within the TME. researchgate.netaacrjournals.org Preclinical data supports the hypothesis that inhibition of PI3Kγ by this compound leads to an activated and more efficient anti-tumor immune response through its effects on the immune-suppressive TME. prnewswire.com

Reprogramming of Tumor-Associated Macrophages (TAMs) from M2 to M1 Phenotype

Tumor-associated macrophages (TAMs) are a significant component of the TME and often exhibit an immunosuppressive M2 phenotype, which promotes tumor progression. frontiersin.orgmdpi.comfrontiersin.org PI3Kγ is highly expressed in myeloid cells/macrophages and plays an important role in M2 macrophage polarization. aacrjournals.org Preclinical studies have shown that inhibition of PI3Kγ by this compound can reprogram macrophages from an immune-suppressive M2 phenotype to an immune-activating M1 phenotype. nih.govaacrjournals.orgfrontiersin.orgmdpi.comfrontiersin.orgaacrjournals.org This shift is characterized by reduced expression of M2 markers like CD206 and enhanced expression of M1 markers such as MHC class II and NOS2. aacrjournals.org The repolarization of TAMs to the proinflammatory M1 phenotype is a key mechanism by which this compound enhances anti-tumor immunity. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are another population of immunosuppressive myeloid cells that accumulate in the TME and contribute to immune tolerance and resistance to therapy. nih.govbrieflands.comjci.org MDSCs are associated with tumor regrowth after radiation or chemotherapy and are known to lead to metastatic spread. nih.gov Preclinical studies have demonstrated that this compound can reduce the T-cell-suppressive activity of both murine and human MDSCs in vitro. nih.govaacrjournals.orgaacrjournals.orgbrieflands.com Inhibiting PI3Kγ in MDSCs could be an effective strategy for suppressing tumor growth across various cancer types. brieflands.com

Modulation of Neutrophil Migration and Function

PI3Kγ is crucial for cellular activation and migration in response to certain chemokines, including in neutrophils. nih.govnih.gov this compound has demonstrated robust inhibition of PI3Kγ-mediated neutrophil migration in vivo. researchgate.netnih.govacs.orgselleckchem.com In an IL-8 stimulated neutrophil migration model in mice, this compound significantly reduced neutrophil migration in a dose-dependent manner when administered orally. nih.govselleckchem.com

Table 1: Effect of this compound on Neutrophil Migration in Mice

| Treatment | Effect on Neutrophil Migration |

| Vehicle | Baseline |

| This compound (Oral) | Dose-dependent reduction |

Based on preclinical studies in an IL-8 stimulated neutrophil migration model in mice. nih.govselleckchem.com

Mechanism of Action and Immunomodulatory Effects

As a PI3Kγ inhibitor, this compound works by blocking the activity of the PI3Kγ enzyme, which plays a crucial role in the activation and migration of immune cells. ontosight.ai By inhibiting PI3Kγ, this compound can modulate the immune response, potentially leading to anti-tumor effects. ontosight.ai The immunomodulatory effects of this compound are primarily mediated through its impact on the myeloid cell compartment, leading to a less immunosuppressive TME. aacrjournals.orgprnewswire.com This remodeling of the tumor-immune microenvironment enhances anti-tumor immunity. nih.govaacrjournals.orgbrieflands.com

Enhancement of Anti-Tumor T-Cell Responses

The shift of macrophages to the proinflammatory anti-tumor M1 phenotype enhanced the recruitment, infiltration, and activation of cytotoxic T cells at the tumor site. nih.gov Preclinical studies have shown that this compound treatment leads to an increased frequency of circulating tumor-specific T cells and an increased percentage of tumor-infiltrating CD8+ T cells. aacrjournals.orgaacrjournals.orgdrugtargetreview.com This also includes an increase in CD8+IFNγ+ T cells and a reduced percentage of CD4+Foxp3+ regulatory T cells, leading to an increased CD8+/T-reg cell ratio. aacrjournals.org this compound's ability to block immune suppressive macrophage development does not inhibit T-cell activity. researchgate.net

Synergistic Effects with Immune Checkpoint Blockers (ICB) in Preclinical Models

Preclinical studies have demonstrated that this compound shows synergistic effects when combined with immune checkpoint blockers (ICB) such as anti-CTLA4 or anti-PD-1 antibodies in mouse models. nih.govwikipedia.orgaacrjournals.orgaacrjournals.orgprnewswire.comaacrjournals.orgresearchgate.netbiorxiv.org Resistance to ICB is often associated with increased numbers of myeloid cells, and this compound treatment has been shown to reverse the lack of response in tumor models that are insensitive to checkpoint inhibitors. prnewswire.comaacrjournals.org The combination of this compound with anti-PD-1 therapy has led to a stronger anti-tumor effect than either therapy alone in various mouse models. mdpi.com This enhanced anti-tumor activity and improved survival when combined with ICB is dependent on the presence of both immune-suppressive tumor-associated CD11b+ myeloid cells and CD8+ cytotoxic T cells. aacrjournals.orgaacrjournals.org The up-regulation of costimulatory and coinhibitory genes with this compound treatment provides a mechanistic rationale for the observed combination activity with immune checkpoint inhibition. nih.govaacrjournals.orgbrieflands.com

Table 2: Synergistic Effects of this compound with ICB in Preclinical Models

| Combination Therapy | Observed Effect in Preclinical Models |

| This compound + anti-CTLA4 | Synergistic anti-tumor effects, enhanced survival. nih.govwikipedia.orgprnewswire.com |

| This compound + anti-PD-1/PD-L1 | Synergistic anti-tumor effects, enhanced survival, overcoming resistance to ICB, increased CD8+/T-reg ratio. nih.govwikipedia.orgaacrjournals.orgaacrjournals.orgprnewswire.comaacrjournals.orgdrugtargetreview.comresearchgate.netbiorxiv.orgmdpi.com |

Based on preclinical studies in various murine tumor models. nih.govwikipedia.orgaacrjournals.orgaacrjournals.orgprnewswire.comaacrjournals.orgdrugtargetreview.comresearchgate.netbiorxiv.orgmdpi.com

Upregulation of Co-stimulatory and Co-inhibitory Genes

Preclinical data suggest that treatment with this compound can lead to the upregulation of co-stimulatory and co-inhibitory genes brieflands.combrieflands.comresearchgate.net. This modulation of gene expression provides a mechanistic explanation for the observed synergistic effects when this compound is combined with immune checkpoint inhibitors brieflands.combrieflands.comresearchgate.net. While specific genes and the extent of their upregulation may vary depending on the model and cell type studied, this finding highlights this compound's ability to influence the molecular landscape of immune interactions within the TME.

Role in Overcoming Resistance to Immune Checkpoint Inhibitors

A significant area of preclinical investigation for this compound is its potential to overcome resistance to immune checkpoint inhibitors (ICIs) wikipedia.orgbrieflands.comaacrjournals.orgbms.comprnewswire.comaacrjournals.orgbioinformation.net. Preclinical tumor models have indicated that resistance to ICB is directly mediated by the suppressive activity of infiltrating myeloid cells aacrjournals.org. This compound, by targeting PI3Kγ in these myeloid cells, can restore anti-tumor immune responses and inhibit tumor growth in models that are otherwise resistant to checkpoint blockade aacrjournals.orgprnewswire.comaacrjournals.org. Studies in ICB-resistant murine models, such as 4T1 and B16GM tumor-bearing mice, treated with this compound and anti-PD-1, demonstrated significant anti-tumor activity and an increased ratio of CD8+ T cells to regulatory T cells (T-regs), confirming that selective pharmacologic targeting of PI3Kγ by this compound restores sensitivity to ICB aacrjournals.org.

This compound in Combination with Other Therapeutic Modalities in Preclinical Studies

Preclinical studies have extensively explored the potential of combining this compound with various other therapeutic modalities to enhance anti-tumor efficacy wikipedia.orgbrieflands.comresearchgate.netclinicaltrialsarena.comnih.govuni.lu. The rationale for these combinations is often based on this compound's ability to modulate the immunosuppressive TME, thereby potentially improving the effectiveness of other treatments.

Synergy with Anti-PD-1/PD-L1 Antibodies

The combination of this compound with anti-PD-1 or anti-PD-L1 antibodies has been a major focus of preclinical research wikipedia.orgontosight.aibrieflands.comresearchgate.netclinicaltrialsarena.comuni.lunih.govaacrjournals.orgbms.comaacrjournals.orgbioinformation.netnih.gov. Preclinical data consistently suggest that this compound can enhance the effects of checkpoint inhibitors and may reverse tumor resistance to them bms.comprnewswire.com. In vivo studies combining this compound with anti-PD-1 or anti-PD-L1 antibodies have shown increased tumor growth inhibition in multiple murine models compared to monotherapies aacrjournals.org. This synergy is attributed to this compound's ability to remodel the immunosuppressive TME, making it more conducive to the activity of T cells unleashed by checkpoint blockade aacrjournals.orgprnewswire.com. Studies have shown that the combination can lead to increased complete remission rates in murine models .

Combination with Anti-CTLA-4 Antibodies

Preclinical investigations have also explored the combination of this compound with anti-CTLA-4 antibodies clinicaltrialsarena.com. Similar to combinations with anti-PD-1/PD-L1, studies have indicated synergistic effects when this compound is combined with anti-CTLA-4 in mouse models researchgate.netnih.govaacrjournals.orgescholarship.org. This suggests that targeting PI3Kγ can complement the mechanisms of CTLA-4 blockade in promoting anti-tumor immunity. Preclinical trials showed that co-treatment with this compound and anti-CTLA-4 resulted in dramatically enhanced response and survival in mice with macrophage-rich melanoma, increasing complete remission rates frontiersin.org.

Potential for Chemosensitization and Reversal of Multidrug Resistance (MDR)

Beyond its immunomodulatory effects, preclinical studies have also investigated this compound's potential for chemosensitization and reversal of multidrug resistance (MDR) researchgate.netfrontiersin.orgmdpi.com. Research has demonstrated that this compound can reverse P-glycoprotein (P-gp)-mediated MDR in certain cancer cell lines, such as SW620/Ad300 and LLC-PK-MDR1 cells nih.gov. This compound was shown to sensitize P-gp-overexpressing cells to chemotherapeutic substrates of P-gp, including paclitaxel, doxorubicin, vincristine, and colchicine nih.govfrontiersin.org. This chemosensitizing effect appears to be related to this compound's ability to increase the intracellular concentration of these drugs by inhibiting their efflux mediated by P-gp nih.govfrontiersin.org. In vivo studies combining this compound with paclitaxel in P-gp-overexpressing xenograft models demonstrated enhanced anti-tumor effects nih.gov.

Exploration with Dendritic Cell-Based Immunotherapy

Preclinical research has also explored the combination of this compound with dendritic cell-based immunotherapy nih.govbrieflands.com. The objective of such studies has been to investigate whether combining this compound with dendritic cells could enhance the host's immune response against tumors nih.govbrieflands.com. Studies involving the concurrent administration of dendritic cells and this compound in mouse models of breast cancer have shown a significant reduction in tumor growth and an increase in survival duration brieflands.com. This combination approach aimed to elicit robust immunological responses brieflands.com.

Clinical Research and Therapeutic Applications of Ipi-549

Phase 1/1b Clinical Trials of IPI-549 (MARIO-1, NCT02637531)

The MARIO-1 study (NCT02637531) is a Phase 1/1b first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and immunomodulatory activity of this compound in patients with advanced solid tumors. ascopubs.orgfigshare.comnih.govlarvol.comdana-farber.orgnih.govascopubs.org The study includes both monotherapy and combination therapy arms. ascopubs.orgfigshare.comnih.govdana-farber.orgascopubs.org

Monotherapy Evaluation

In the monotherapy dose-escalation cohorts of the MARIO-1 trial, this compound was evaluated at doses ranging from 10 to 60 mg in 39 patients. figshare.comnih.govnih.gov Preliminary data from the monotherapy dose-escalation component indicated that this compound was clinically active, with a 44% clinical benefit rate among 18 evaluable patients. biospace.com This included one partial response observed in a patient with advanced peritoneal mesothelioma. biospace.com

Combination with Nivolumab in Advanced Solid Tumors

The MARIO-1 trial also included cohorts evaluating this compound in combination with nivolumab (Opdivo), a PD-1 immune checkpoint inhibitor, in patients with advanced solid tumors. bms.comascopubs.orgfigshare.comnih.govlarvol.comnih.gov A total of 180 patients received this compound at doses of 20-40 mg when combined with nivolumab. figshare.comnih.govnih.gov

Observed Immune Modulation and Anti-Tumor Activity

Translational data from the MARIO-1 trial provided evidence of immune modulation. ascopubs.orgbiospace.comresearchgate.net Analysis of blood samples from patients treated with this compound, both as monotherapy and in combination with nivolumab, showed signs of immune activation and reduced immune suppression. ascopubs.orgresearchgate.net This included the upregulation of IFN-γ-responsive factors, such as PD-L1 and CXCL9/10, and dose-dependent re-invigoration and proliferation of exhausted PD1+CD8+ T cells. ascopubs.orgresearchgate.net Preclinical studies support these findings, indicating that this compound increases anti-tumor immunity by targeting tumor-associated myeloid cells and remodeling the immune-suppressive tumor microenvironment. researchgate.net This remodeling involves reducing the T-cell-suppressive activity of myeloid-derived suppressor cells (MDSCs) and promoting an immune-stimulatory phenotype in macrophages. researchgate.net

Phase 2 Clinical Trials and Specific Cancer Types

Based on the findings from the Phase 1/1b MARIO-1 trial, this compound advanced into Phase 2 clinical trials to further evaluate its efficacy in specific cancer types. figshare.comlarvol.comresearchgate.netlarvol.com

Urothelial Carcinoma (MARIO-275, NCT03980041)

MARIO-275 (NCT03980041) is a randomized, placebo-controlled Phase 2 study investigating this compound in combination with nivolumab in patients with advanced urothelial carcinoma who have progressed on platinum-based chemotherapy and are immunotherapy-naïve. larvol.comonclive.comtargetedonc.comcancernetwork.comurologytimes.com The study randomized patients to receive either this compound plus nivolumab or placebo plus nivolumab. onclive.comcancernetwork.comurologytimes.com

| Endpoint | Eganelisib + Nivolumab (n=33) | Nivolumab + Placebo (n=16) |

|---|---|---|

| Objective Response Rate | 30% | 25% |

| Disease Control Rate | 55% | 31% |

| Complete Response | 12% | 6% |

Data from MARIO-275 (PD-L1 Negative Patients)

| Endpoint | Eganelisib + Nivolumab | Nivolumab + Placebo |

|---|---|---|

| Disease Control Rate | 4x Greater | - |

| Overall Response Rate | >85% Increase | - |

| Median Progression-Free Survival | 9.1 weeks | 7.9 weeks |

Triple-Negative Breast Cancer (TNBC) (MARIO-3, NCT03961698)

MARIO-3 (NCT03961698) is a Phase 2 multi-arm study evaluating this compound in novel triplet combinations as front-line treatment for advanced cancers, including a cohort in triple-negative breast cancer (TNBC). onclive.commycancergenome.orglarvol.combusinesswire.comaacrjournals.org In the TNBC cohort, this compound is being evaluated in combination with atezolizumab and nab-paclitaxel. onclive.commycancergenome.orglarvol.combusinesswire.comaacrjournals.orgaacrjournals.org

Updated data from the MARIO-3 TNBC cohort (n=57 evaluable for efficacy) demonstrated encouraging results. onclive.comlarvol.combusinesswire.com At a median follow-up of 10.0 months, the 1-year PFS rate in the intention-to-treat (ITT) population was 36.0%. onclive.com Tumor reduction was observed in a high percentage of evaluable patients (86.8% of 38 evaluable patients). larvol.com Responses were observed irrespective of PD-L1 status. aacrjournals.orgaacrjournals.org In PD-L1 positive patients (n=18), the 1-year PFS rate with the triplet was 37.5%, compared to a benchmark of 29.1%, representing a 29% relative improvement. onclive.com In PD-L1 negative patients (n=35), the 1-year PFS rate was 34.7%. onclive.com Preliminary efficacy data from a safety run-in cohort (4 evaluable patients) showed an ORR of 100%, with 1 complete response and 3 partial responses. aacrjournals.org In a later analysis of 38 evaluable patients, the ORR was 55.3% and the DCR was 84.2%. aacrjournals.org For PD-L1+ patients (n=12), the ORR was 66.7% and DCR was 91.7%. aacrjournals.org For PD-L1- patients (n=23), the ORR was 47.8% and DCR was 78.3%. aacrjournals.org In PD-L1 negative tumors, PFS was extended to 7.3 months compared to a benchmark of 5.6 months for the doublet alone. larvol.com Translational data from paired biopsies in MARIO-3 showed a shift in tumor-associated macrophages towards an immune-activated state and an increase in cytotoxic T cells. aacrjournals.org

Data from MARIO-3 TNBC Cohort (n=38 evaluable for efficacy)

| Endpoint | Triplet Combination |

|---|---|

| Overall Response Rate | 55.3% |

| Disease Control Rate | 84.2% |

| Complete Response | 2 |

| Partial Responses | 19 |

Data from MARIO-3 TNBC Cohort by PD-L1 Status

| Endpoint | PD-L1+ (n=12) | PD-L1- (n=23) |

|---|---|---|

| Overall Response Rate | 66.7% | 47.8% |

1-Year Progression-Free Survival Rates in MARIO-3 TNBC Cohort

| Population | 1-Year PFS Rate |

|---|---|

| ITT (n=57) | 36.0% |

| PD-L1+ (n=18) | 37.5% |

Renal Cell Carcinoma (RCC) (MARIO-3, NCT03961698)

The Phase 2 MARIO-3 study (NCT03961698) is a multi-arm trial evaluating this compound in combination with front-line treatments in patients with locally advanced or metastatic solid tumors, including renal cell carcinoma (RCC) mycancergenome.org. In the RCC cohort of MARIO-3, this compound is being investigated in combination with atezolizumab and bevacizumab mycancergenome.orglarvol.com. The study includes approximately 90 treatment-naïve patients with locally advanced and/or metastatic RCC, specifically clear cell RCC mycancergenome.org. The primary objective is to evaluate the complete response rate according to RECIST v1.1 criteria mycancergenome.org. Data from the RCC cohort of MARIO-3 were anticipated in the first half of 2022 larvol.com.

Head and Neck Squamous Cell Carcinoma (HNSCC) (NCT03795610)

This compound has also been investigated in patients with head and neck squamous cell carcinoma (HNSCC). A Phase 2 window-of-opportunity study (NCT03795610) is ongoing to evaluate this compound as a monotherapy in patients with locally advanced HPV-positive and HPV-negative HNSCC researchgate.netdrugbank.com.

Here is a summary of the efficacy data from the HNSCC cohort of the MARIO-1 trial:

| Patient Group | Number of Patients (n) | Overall Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (DCR) | Median PFS (weeks) |

| ≤ 2 prior lines of therapy | 10 | 20.0% | 2 | 2 | 40.0% | 23 (95% CI, 9-49) |

| ≥ 3 prior lines of therapy | 21 | 0% | 0 | 4 | 20.0% | 16 (range, 8-19) |

| Total evaluable population | 21 | 10.0% | - | - | 45.0% | 9 (range, 8-16) |

Note: Data for PR and SD in the total population were not explicitly provided in the source, but the ORR indicates at least some PRs were observed.

Identification and Validation of Biomarkers for Response and Resistance

Identifying biomarkers is crucial for predicting response to this compound and understanding mechanisms of resistance. Research has focused on analyzing the tumor microenvironment and peripheral blood for potential indicators.

Immune Cell Infiltration and Phenotype Analysis

Preclinical studies suggest that this compound enhances the effects of checkpoint inhibitors and may reverse tumor resistance by targeting immune cells and altering the immune-suppressive microenvironment bms.com. Inhibition of PI3Kγ by this compound has been shown to reprogram macrophages from an immune-suppressive M2 phenotype to an immune-activating M1 phenotype, which enhances the infiltration and activation of cytotoxic T cells at the tumor site nih.gov. In mouse models, syngeneic tumors inoculated into PI3Kγ-null mice or tumor-bearing mice treated with PI3Kγ inhibitors like this compound showed reduced tumor growth linked to reduced myeloid cell migration to tumors and reprogramming of myeloid cells towards an anti-tumor phenotype that promotes activated dendritic cell and CD8+ T-cell infiltration nih.govnih.gov. Analysis of blood samples from subjects treated with this compound and nivolumab has shown evidence of immune activation and reduced immune suppression, including upregulation of IFN-γ-responsive factors and restoration of exhausted CD8+ T cells researchgate.net.

Transcriptomic and Proteomic Signatures

Transcriptomic and proteomic analyses can provide insights into the molecular changes associated with response to this compound. While specific detailed findings directly linking this compound treatment to comprehensive transcriptomic and proteomic signatures in clinical trials were not extensively detailed in the provided search results, the broader context of biomarker research in immunotherapy highlights the importance of these approaches frontiersin.orgmdpi.combioscientifica.com. For example, studies in gastric cancer models have used transcriptomic analysis to reveal changes in immune-related pathways and immune cell fractions following treatment with agents, including this compound aacrjournals.org. These analyses can identify changes in gene and protein expression profiles in immune cells within the tumor microenvironment or in peripheral blood that correlate with clinical outcomes frontiersin.orgresearchgate.net.

Investigation in Other Diseases Beyond Oncology

While the primary focus of this compound development has been in oncology due to its immune-modulating properties within the tumor microenvironment, PI3Kγ also plays roles in other biological processes, including inflammation researchgate.net. Preclinical studies have explored the role of PI3Kγ inhibition in inflammatory settings. For instance, this compound has been used in studies investigating inflammation and thrombosis omicsdi.org. This suggests a potential for investigating this compound or other PI3Kγ inhibitors in non-oncology diseases where modulating myeloid cell activity and inflammation could be therapeutically beneficial researchgate.netonclive.com.

Potential in COVID-19

Research has investigated the potential of this compound as a therapeutic strategy for COVID-19 by targeting the inflammatory responses driven by myeloid cells. PI3Kγ is an enzyme implicated in the movement of myeloid cells into infected tissues wikipedia.org. In the context of COVID-19, excessive immune system activity mediated by these cells can lead to tissue damage and severe outcomes like cytokine storms wikipedia.org.

Pre-clinical in vitro studies and investigations utilizing animal models of SARS-CoV-2 infection have explored the effects of PI3Kγ inhibition by this compound wikipedia.orgnih.govaacrjournals.org. Studies characterizing lung tissue from COVID-19 patients have shown substantial infiltration by neutrophils and wound-healing macrophages, along with fibrosis and alveolar type II cell depletion aacrjournals.org. These macrophages in COVID-19 lungs were observed to strongly express PI3Kγ aacrjournals.org.

In animal models, inhibition of PI3Kγ with this compound has demonstrated the ability to suppress pulmonary and systemic inflammation, reduce lung damage, and promote survival nih.govaacrjournals.org. For instance, in a hamster model of SARS-CoV-2 infection, this compound treatment significantly reduced monocyte/macrophage and granulocyte infiltration in lung tissue nih.gov. Similarly, this compound treatment of SARS-CoV-2 infected hACE2-transgenic mice significantly delayed weight loss and signs of illness, although it did not significantly impact viral load or survival in that specific model nih.gov. These findings suggest that by inhibiting PI3Kγ, this compound may prevent excessive myeloid cell infiltration and subsequent tissue damage in patients with COVID-19, potentially reducing inflammation and the risk of severe complications wikipedia.org.

Potential in MRSA

The role of PI3Kγ inhibition by this compound has also been investigated in the context of bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA) wikipedia.orgmdpi.com. Similar to its potential in COVID-19, the therapeutic rationale in MRSA infections centers on modulating the inflammatory response mediated by myeloid cells, particularly macrophages mdpi.com.

Pre-clinical studies, including those using murine and human macrophage cell lines (THP-1 cells), have examined the effects of this compound on the inflammatory response to MRSA mdpi.comresearchgate.net. Pharmacological inhibition of PI3Kγ with this compound in THP-1 cells infected with MRSA led to an NF-κB-driven suppression in the transcription and release of inflammatory cytokines mdpi.comresearchgate.net. This suppression of cytokine release was observed without compromising the bacterial killing ability of the macrophages; in fact, some studies indicated a slightly enhanced bacterial killing ability mdpi.comresearchgate.net.

Studies in mouse models of systemic MRSA infection have also been conducted mdpi.com. In these models, PI3Kγ knockout mice exhibited improved survival rates and reduced serum levels of the inflammatory cytokine IL-1β, while maintaining bacterial loads and phagocytic activity equivalent to wild-type mice mdpi.com. These findings suggest that targeting PI3Kγ with inhibitors like this compound could be a strategy to reduce excessive inflammation during MRSA infections, potentially improving outcomes without hindering the host's ability to clear the bacteria mdpi.com.

Future Research Directions and Unanswered Questions

Optimizing Combination Strategies and Treatment Sequencing

Future research is focused on refining the use of IPI-549 in combination with other cancer treatments. Preclinical data suggest that this compound may enhance the effects of checkpoint inhibitors and potentially reverse tumor resistance to them bms.com. Clinical trials are evaluating this compound in combination with agents such as nivolumab (an anti-PD-1 antibody) in various solid tumors bms.comresearchgate.net. Studies are exploring triple combination therapies, including this compound with a dual adenosine receptor antagonist and an anti-PD-1 antibody or chemotherapy, particularly in tumor types known for an immune-suppressive microenvironment like triple-negative breast cancer (TNBC) and ovarian cancer arcusbio.com.

Data from the Phase 2 MARIO-3 trial in metastatic TNBC showed that the addition of eganelisib to atezolizumab and nab-paclitaxel demonstrated evidence of a long-term progression-free survival (PFS) benefit onclive.com. Further research is needed to optimize the selection of combination partners and determine the most effective sequencing of this compound-based regimens within the broader treatment landscape for different malignancies.

Exploration of Novel Biomarkers for Patient Stratification and Treatment Monitoring

Identifying predictive and prognostic biomarkers is crucial for optimizing patient selection and monitoring treatment response to this compound. While some studies have explored potential correlations with markers like PD-L1 expression and circulating myeloid-derived suppressor cells (MDSCs), more robust and validated biomarkers are needed to stratify patients who are most likely to benefit from this compound-based therapies onclive.comonclive.comascopubs.org.

Investigating this compound in Diverse Malignancies and Disease Settings

Although this compound has been investigated in several solid tumor types, including TNBC, urothelial carcinoma, non-small cell lung cancer, melanoma, and head and neck squamous cell carcinoma, its potential utility in a broader range of malignancies and disease settings warrants further exploration annualreports.combms.comarcusbio.comresearchgate.net.

Future studies could investigate this compound in other cancer types where myeloid cells and the PI3Kγ pathway play a significant role in immunosuppression. This includes evaluating its efficacy in earlier stages of disease, in the neoadjuvant or adjuvant settings, or in combination with other treatment modalities such as radiotherapy or chemotherapy mdpi.combiorxiv.orgnih.gov. Expanding the investigation to rare tumors or specific molecular subtypes of common cancers could also identify new patient populations that may benefit from this compound.

Further Preclinical Validation of Novel Applications and Mechanisms

Continued preclinical research is vital to further delineate the mechanisms of action of this compound and explore novel potential applications. This includes a deeper understanding of how this compound interacts with different immune cell populations beyond macrophages, such as dendritic cells and T cells, and its effects on the complex signaling networks within the tumor microenvironment annualreports.combrieflands.comnih.gov.

Preclinical studies can also investigate the potential of this compound to modulate other aspects of tumor biology, such as angiogenesis or metastasis, and explore novel delivery methods or formulations that could enhance its efficacy or target specificity brieflands.comnih.govexplorationpub.com. Further validation of this compound's ability to reverse multidrug resistance mediated by transporters like P-glycoprotein in various cancer models is also an area for continued preclinical investigation nih.gov.

Comparative Studies with Other PI3K Isoform Inhibitors in Immuno-Oncology

This compound is a selective inhibitor of the PI3Kγ isoform, which is predominantly expressed in myeloid cells researchgate.netaacrjournals.org. While other PI3K inhibitors targeting different isoforms (e.g., PI3Kα, PI3Kδ) are being developed or are already approved for various cancers, comparative studies are needed to understand the distinct advantages and potential synergies of selectively targeting PI3Kγ in the context of immuno-oncology researchgate.netonclive.com.

Future research could involve preclinical and clinical comparisons of this compound with other PI3K inhibitors, either as monotherapies or in combination with immunotherapies, to determine the optimal PI3K isoform or combination of isoforms to target for specific cancer types and immune profiles. This would help position this compound within the broader landscape of PI3K-targeted therapies in cancer immunotherapy.

Q & A

Q. What is the primary mechanism by which IPI-549 modulates P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells?

this compound reverses ABCB1/P-gp-mediated MDR by acting as a competitive substrate, inhibiting the efflux of chemotherapeutic agents (e.g., paclitaxel, doxorubicin) and increasing their intracellular accumulation. This is validated through:

- Cytotoxicity assays : this compound (5–10 μM) reduced IC50 values of P-gp substrates in SW620/Ad300 (colon cancer) and LLC-PK-MDR1 (kidney) cell lines by 65–100-fold, restoring sensitivity comparable to verapamil (positive control) .

- Radiolabeled efflux studies : this compound (10 μM) increased [³H]-paclitaxel retention in SW620/Ad300 cells by 2.5-fold over 120 minutes, comparable to verapamil .

- ATPase activity : this compound stimulates ABCB1-ATPase hydrolysis (0–40 μM range), indicating direct interaction with the transporter’s substrate-binding pocket .

Q. How does this compound influence the tumor microenvironment (TME) to enhance antitumor immunity?

this compound selectively inhibits PI3Kγ, reprogramming tumor-associated macrophages (TAMs) from immunosuppressive M2 to pro-inflammatory M1 phenotypes. Key findings include:

- In vivo models : In syngeneic melanoma and breast cancer models, this compound monotherapy increased intratumoral CD8⁺ T-cell infiltration by 3-fold and granzyme B expression by 50%, correlating with reduced tumor growth and metastasis .

- Combination with checkpoint inhibitors : Co-administration with anti-PD-1 (nivolumab) in checkpoint-resistant models elevated complete remission rates from 20% (anti-PD-1 alone) to 80% .

- Mechanistic validation : RNA sequencing revealed NF-κB activation and suppression of C/EBPβ in TAMs, driving M1 polarization .

Advanced Research Questions

Q. What experimental approaches are used to assess this compound’s ability to reverse ABCB1-mediated MDR in vitro?

Methodology includes:

- Modified MTT assays : Co-treatment of this compound (2.5–10 μM) with P-gp substrates (e.g., paclitaxel, vincristine) in resistant vs. parental cell lines (e.g., SW620/Ad300 vs. SW620). Resistance reversal is quantified via fold-reduction in IC50 .

- Intracellular drug accumulation : [³H]-paclitaxel assays under varying this compound concentrations (0–10 μM), with/without ATP depletion, to differentiate passive uptake vs. active transport inhibition .

- Controls : Verapamil (ABCB1 inhibitor) and cisplatin (non-substrate negative control) validate specificity .

Q. How do researchers validate the selective inhibition of PI3Kγ by this compound and rule out off-target effects?

Strategies include:

- Biochemical profiling : this compound shows >100-fold selectivity for PI3Kγ (IC50 = 16 nM) over PI3Kα (3.2 μM), PI3Kβ (3.5 μM), and PI3Kδ (1.4 μM). No significant inhibition of 48 lipid/protein kinases at 1 μM .

- Cellular assays : In PI3Kγ-dependent p-AKT suppression models, this compound inhibits PI3Kγ with IC50 = 1.2 nM, contrasting with minimal activity in PI3Kα/β/δ-driven systems .

- In vivo pharmacokinetics : this compound exhibits low clearance (0.2–0.4 L/h/kg) and high oral bioavailability (>60% in mice, rats, dogs), ensuring target engagement without off-organ toxicity .

Q. What methodological considerations are critical for combining this compound with immune checkpoint inhibitors in preclinical models?

Key factors include:

- Dosing schedule : In melanoma models, this compound (30 mg/kg oral, daily) is administered 3 days prior to anti-PD-1 to precondition the TME .

- Immune profiling : Flow cytometry quantifies CD8⁺ T cells, FoxP3⁺ Tregs, and M1/M2 macrophage ratios (via CD86/CD206 markers) in tumor digests .

- Resistance models : Tumors with high baseline myeloid-derived suppressor cells (MDSCs) are prioritized, as this compound lacks efficacy in MDSC-low settings .

Q. How is the binding interaction between this compound and ABCB1 characterized at the molecular level?

Computational and experimental approaches:

- Induced-fit docking (IFD) : Predicts this compound binding within ABCB1’s hydrophobic pocket (Glide score = -14.6 kcal/mol), forming hydrogen bonds with Gln725 and π-π stacking with Phe343 .

- Mutagenesis validation : Substitution of Phe343 with alanine reduces this compound’s efflux inhibition by 70%, confirming critical binding interactions .

- ATPase activity correlation : Stimulation of ATP hydrolysis (up to 200% baseline at 40 μM this compound) aligns with substrate-binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.